Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-
Description
Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- is an organosilicon compound characterized by a trimethylsilane core functionalized with a 5-bromo-2-thienyl ethynyl group. The bromine substituent at the 5-position of the thiophene ring enhances electrophilicity, making the compound a candidate for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira).
Applications likely span organic electronics, catalysis, and materials science, where silanes serve as precursors for self-assembled monolayers or conductive polymers.
Properties
CAS No. |
606925-57-9 |
|---|---|
Molecular Formula |
C9H11BrSSi |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H11BrSSi/c1-12(2,3)7-6-8-4-5-9(10)11-8/h4-5H,1-3H3 |
InChI Key |
RIUWTJLRRQIBJA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- typically involves the palladium-catalyzed cross-coupling reaction of 2,5-dibromothiophene with trimethylsilylacetylene. This reaction is carried out under an inert atmosphere, often using a base such as triethylamine or potassium carbonate, and a palladium catalyst like Pd(PPh3)4. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with various organometallic reagents, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium alkoxides or amines in the presence of a base such as sodium hydride.
Cross-Coupling Reactions: Often involve palladium or nickel catalysts, with reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Reactions: Formation of substituted thiophenes with various functional groups.
Cross-Coupling Reactions: Formation of new carbon-carbon bonds, leading to complex organic molecules.
Oxidation and Reduction Reactions: Formation of sulfoxides, sulfones, alkenes, or alkanes.
Scientific Research Applications
Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials and polymers.
Biology: Employed in the synthesis of biologically active compounds, such as potential drug candidates and enzyme inhibitors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- is primarily based on its ability to participate in various chemical reactions. The bromine atom in the thiophene ring can act as a leaving group in substitution reactions, while the ethynyl group can undergo addition or coupling reactions. The trimethylsilyl group provides stability to the molecule and can be removed under specific conditions to reveal a reactive ethynyl group.
Comparison with Similar Compounds
Structural and Functional Analogues
5-Bromo-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS 111770-80-0)
- Structure : Replaces the thienyl group with a pyridine ring.
- Electronic Effects : The pyridine’s nitrogen atom introduces electron-withdrawing character, reducing electron density at the ethynyl group compared to the thienyl analogue. This may alter reactivity in cross-coupling reactions .
- Applications : Used in pharmaceutical intermediates and ligand synthesis.
Trimethyl(triphenylplumbylmethyl)silane (CAS 95456-32-9)
- Structure : Features a lead (plumbyl) group instead of bromothienyl.
- Reactivity : Lead-containing compounds exhibit distinct metallophilic interactions but raise toxicity concerns, limiting biomedical applications compared to bromothienyl silanes .
Ethyl-, Dimethyl-, and Trimethylsilanes
- Safety : Trimethylsilane derivatives exhibit lower flammability thresholds compared to higher alkyl silanes (e.g., ethylsilane), with explosion limits at 1.4–23% vol in air .
- Thermal Stability : Increased methyl substitution enhances stability; [(5-bromo-2-thienyl)ethynyl]trimethyl-silane likely shares this trend due to its trimethylsilane core .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Boiling Point (°C) | Reactivity Notes |
|---|---|---|---|---|---|
| [(5-Bromo-2-thienyl)ethynyl]trimethylsilane | Not available | C₉H₁₁BrSSi | Thienyl, ethynyl, trimethylsilane | N/A | Electrophilic at Br; Sonogashira-active |
| 5-Bromo-2-[2-(trimethylsilyl)ethynyl]pyridine | 111770-80-0 | C₁₀H₁₀BrNSi | Pyridyl, ethynyl, trimethylsilane | N/A | Base-sensitive; Suzuki coupling |
| Trimethyl(triphenylplumbylmethyl)silane | 95456-32-9 | C₂₂H₂₈PbSi | Plumbyl, trimethylsilane | N/A | Metallophilic interactions; toxic |
| Trimethylsilane | 75-77-4 | C₃H₁₀Si | Trimethylsilane | 6.7 | Flammable (explosion limits 1.4–23%) |
Biological Activity
Silane compounds, particularly those containing ethynyl and thienyl groups, have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- is notable for its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the presence of a thienyl ring substituted with a bromine atom and an ethynyl group attached to a trimethylsilyl moiety. This structure contributes to its unique reactivity and biological properties.
Biological Activity Overview
The biological activities of silane derivatives can be broadly categorized into:
- Antimicrobial Activity : Some silane compounds exhibit significant antibacterial and antifungal properties.
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in disease processes.
Antimicrobial Activity
Research has indicated that silane compounds can inhibit the growth of various pathogens. For instance, studies on related thienyl compounds have demonstrated effectiveness against Helicobacter pylori , a bacterium associated with gastric disorders. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Study: Antibacterial Activity
A study focusing on silane derivatives reported that certain compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli . The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- | 32 | Staphylococcus aureus |
| Related Thienyl Compound | 16 | Escherichia coli |
Anticancer Properties
Silane compounds have been investigated for their potential in cancer therapy. The structural features of [(5-bromo-2-thienyl)ethynyl]trimethyl- may contribute to its ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Assay
In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The results are presented in Table 2.
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | 24 |
| A549 (Lung Cancer) | 30 | 24 |
The biological activity of silane derivatives may be attributed to several mechanisms:
- Cell Membrane Disruption : Interaction with lipid membranes leading to increased permeability.
- Enzyme Inhibition : Targeting specific enzymes critical for microbial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
